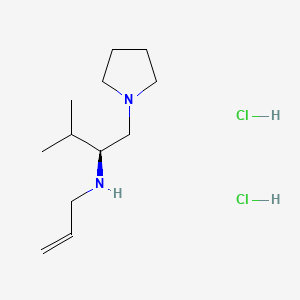

(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl

Übersicht

Beschreibung

Chemical compounds are substances formed when two or more elements are chemically bonded together. The compound you mentioned appears to contain elements such as carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl). The “2hcl” likely refers to two moles of hydrochloric acid (HCl) involved in the compound or its synthesis .

Synthesis Analysis

The synthesis of a compound typically involves a series of chemical reactions, with reactants being transformed through different intermediates to the final product. Without specific information on the compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray diffraction, NMR spectroscopy, and molecular modeling are often used to determine the structure .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The types of reactions and the products formed would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives, including structures similar to (S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl, are widely utilized in medicinal chemistry for the development of compounds to treat human diseases. The interest in pyrrolidine structures is due to their ability to explore pharmacophore space efficiently, contribute to stereochemistry, and provide increased three-dimensional coverage, which is crucial for the binding mode to enantioselective proteins. This review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in designing new compounds with various biological profiles, highlighting the significance of stereoisomerism and spatial orientation of substituents in drug development Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Topics in Current Chemistry (Cham), 379.

Synthetic Pathways and Catalysis

The synthesis of complex molecules often involves key scaffolds like pyrrolidines due to their structural and chemical versatility. Research on hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, a class of compounds with broad pharmaceutical applications, showcases the utility of pyrrolidine derivatives in facilitating diverse synthetic routes. Parmar et al. (2023) discuss the application of various catalysts, including organocatalysts and nanocatalysts, for developing these structures, illustrating the pyrrolidine ring's role in innovative synthetic strategies Parmar, M. P., Vala, R. M., & Patel, H. (2023). ACS Omega, 8, 1759-1816.

Surfactant Chemistry

Pyrrolidone-based surfactants, which share functional groups with (S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl, demonstrate the compound's potential in enhancing surfactant performance. Login (1995) reviewed the addition of pyrrolidone to various hydrophobes, showing its ability to improve water solubility, compatibility, and solvency in surfactant structures. This highlights the compound's application in developing surfactants with improved environmental profiles and reduced toxicity Login, R. B. (1995). Journal of the American Oil Chemists’ Society, 72, 759-771.

Catalysis and Double Bond Migration

Research on N-allylic systems, including structures similar to (S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl, underscores the role of transition metal complexes in catalyzing isomerization processes. Krompiec et al. (2008) review the isomerization of N-allyl compounds, mediated by various metal complexes, to synthesize compounds with precise stereochemistry. This work emphasizes the importance of understanding the structure-reactivity relationships and the impact of metal coordination on reaction outcomes Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H. (2008). Coordination Chemistry Reviews, 252, 1819-1841.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-3-methyl-N-prop-2-enyl-1-pyrrolidin-1-ylbutan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-4-7-13-12(11(2)3)10-14-8-5-6-9-14;;/h4,11-13H,1,5-10H2,2-3H3;2*1H/t12-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQLAJNATRLZTM-CURYUGHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCCC1)NCC=C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN1CCCC1)NCC=C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661411 | |

| Record name | (2S)-3-Methyl-N-(prop-2-en-1-yl)-1-(pyrrolidin-1-yl)butan-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl | |

CAS RN |

1217726-86-7 | |

| Record name | (2S)-3-Methyl-N-(prop-2-en-1-yl)-1-(pyrrolidin-1-yl)butan-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

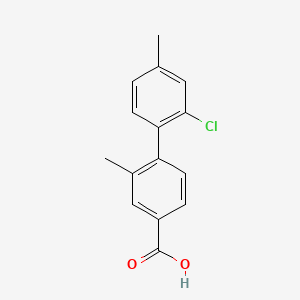

![2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B596407.png)

![Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B596418.png)